molecular formula C5H8N2O B1283587 N-(2-cyanoethyl)acetamide CAS No. 1119-50-2

N-(2-cyanoethyl)acetamide

Cat. No.: B1283587
CAS No.: 1119-50-2
M. Wt: 112.13 g/mol
InChI Key: BCCCXAYKRGNVFN-UHFFFAOYSA-N
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Description

N-(2-cyanoethyl)acetamide is an organic compound with the molecular formula C₅H₈N₂O. It is a derivative of acetamide, where the hydrogen atom on the nitrogen is replaced by a 2-cyanoethyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

N-(2-cyanoethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including potential anticancer and antiviral agents.

    Industry: This compound is employed in the production of agrochemicals and specialty chemicals.

Safety and Hazards

The safety data sheet for a similar compound, Acetamide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as Carcinogenicity Category 2, which means it is suspected of causing cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-cyanoethyl)acetamide can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of acetamide with acrylonitrile in the presence of a base such as sodium methoxide. The reaction typically proceeds under mild conditions, with the temperature maintained at around room temperature to 70°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of reactants to the desired product while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanoethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted acetamides, heterocyclic compounds, and amine derivatives .

Mechanism of Action

The mechanism of action of N-(2-cyanoethyl)acetamide involves its ability to act as a nucleophile in various chemical reactions. The cyano group can participate in nucleophilic addition and substitution reactions, while the acetamide moiety can engage in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanoethyl)formamide
  • N-(2-cyanoethyl)benzamide
  • N-(2-cyanoethyl)propionamide

Uniqueness

N-(2-cyanoethyl)acetamide is unique due to its balanced reactivity and stability. The presence of both the cyano and acetamide groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-(2-cyanoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-5(8)7-4-2-3-6/h2,4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCCXAYKRGNVFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20567988
Record name N-(2-Cyanoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1119-50-2
Record name N-(2-Cyanoethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20567988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-cyanoethyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the catalytic hydrogenation of N-alkyl-N-(2-cyanoethyl)acetamides?

A1: Catalytic hydrogenation is a fundamental reaction in organic chemistry, often used to reduce functional groups like nitriles. [] By studying the hydrogenation of N-alkyl-N-(2-cyanoethyl)acetamides, researchers aim to understand the reaction conditions, catalyst efficiency, and selectivity in transforming these specific molecules. This knowledge can be valuable for synthesizing compounds with potential applications in various fields, including pharmaceuticals and materials science.

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